3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXNEANXCKZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the fluorophenylmethyl intermediate, which is then subjected to a series of reactions to introduce the amino and methylpropanoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with fluorinated aromatic rings, trifluoromethyl substitutions, and varying amino acid backbones (Table 1).
Table 1: Structural Comparison of 3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic Acid with Analogs
Key Research Findings and Trends
Fluorine Substitution Effects
- Position and Number: The 2-fluorophenyl group in the target compound provides moderate lipophilicity compared to 2,5-difluorophenyl analogs (higher lipophilicity) . Trifluoromethyl groups (e.g., in C₁₀H₁₀F₃NO₂) increase electron-withdrawing effects, altering acidity and binding kinetics .
- Applications: Fluorine substitution enhances blood-brain barrier penetration in imaging agents (e.g., [¹⁸F]FACBC) and stabilizes nanostructures in dipeptides .
Backbone and Steric Effects
- Branched vs.
- β-Amino Acids: Compounds like (S,S)-3-amino-2-(2-fluorophenyl)-3-phenylpropanoic acid form nanotubes via intermolecular hydrogen bonds and van der Waals interactions, suggesting the target compound could exhibit similar self-assembly behavior .
Physicochemical Properties
- Vapor Pressure/Solubility: Compared to 2-methylpropanoic acid (), the target’s aromatic fluorophenyl group likely reduces vapor pressure and increases hydrophobicity.
- Acidity : The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid group, enhancing solubility in basic environments.
Biological Activity
3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid (commonly referred to as 3-AFMPA) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
Chemical Structure and Synthesis
3-AFMPA features a complex structure that includes an amino group, a fluorophenyl group, and a methylpropanoic acid moiety. The synthesis typically involves multi-step organic reactions, starting from fluorophenylmethyl intermediates. Reaction conditions often include specific catalysts and solvents to achieve high purity and yield.
The biological activity of 3-AFMPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may alter the activity of these targets through:
- Enzyme Inhibition : 3-AFMPA may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : The fluorophenyl group can enhance binding affinity to certain receptors, potentially modulating signal transduction processes.
The pathways involved can include changes in gene expression and metabolic regulation, which are crucial for its therapeutic effects .
In Vitro Studies
Research indicates that 3-AFMPA exhibits significant biological activity in vitro. For instance, studies have shown that it can act as a substrate for amino acid transport systems in gliosarcoma cells, suggesting its potential as a tracer in cancer imaging . The biodistribution studies demonstrated high tumor-to-normal brain ratios, indicating its efficacy in targeting cancerous tissues.
In Vivo Studies
In vivo studies have revealed that the (R)-enantiomers of 3-AFMPA show higher uptake in tumors compared to their (S)-counterparts. This differential uptake highlights the importance of stereochemistry in the compound's biological activity and potential therapeutic applications .
Case Studies
- Tumor Imaging : One notable application of 3-AFMPA is in PET imaging. The compound's ability to selectively accumulate in tumor tissues makes it a candidate for developing radiolabeled tracers for non-invasive imaging techniques.
- Therapeutic Potential : Preliminary investigations suggest that 3-AFMPA may possess anti-inflammatory properties. Further studies are needed to elucidate the specific pathways through which it exerts these effects.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding | Cancer imaging |
| 3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoic acid | Similar structure with Cl substitution | Moderate activity | Research on enzyme interactions |
| 3-Amino-2-[(2-bromophenyl)methyl]-2-methylpropanoic acid | Similar structure with Br substitution | Lower activity than fluorinated variant | Limited applications |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Fluorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution can introduce the 2-fluorophenyl group. For example, using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert conditions .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation using Rh/Ir catalysts ensure enantioselectivity in the α-methyl branch .
- Amino Acid Backbone Assembly : Strecker synthesis or reductive amination of ketone intermediates with ammonia/amines, followed by hydrolysis to the carboxylic acid .
- Purification : Reverse-phase HPLC or chiral chromatography (e.g., Chiralpak® columns) to achieve >98% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution at C2) and stereochemistry (e.g., methyl group configuration) via coupling constants and NOE effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₃FNO₂) and detects isotopic patterns for fluorine .
- HPLC with UV/ECD Detection : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. pyridyl substitution) influence this compound’s biological activity in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR Studies : Replace the 2-fluorophenyl group with bioisosteres (e.g., 6-fluoropyridin-3-yl) and assess inhibition against target enzymes (e.g., kinases) via fluorescence polarization assays .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity changes due to fluorine’s electronegativity or steric effects from the methyl group .
- In Vitro Assays : Measure IC₅₀ values in cell lysates using fluorogenic substrates (e.g., Z-LYTE® kinase assays) to quantify potency shifts .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and ATP concentrations in kinase assays to minimize variability .
- Enantiomer-Specific Analysis : Re-evaluate racemic vs. enantiopure samples, as impurities in stereoisomers (e.g., (R)- vs. (S)-configurations) can skew results .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. How can in vivo pharmacokinetic studies be designed to assess metabolic stability and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to identify major Phase I metabolites (e.g., N-demethylation or fluorophenyl hydroxylation) .
- BBB Permeability :
- PAMPA-BBB Assay : Predict passive diffusion using artificial membrane permeability .
- In Situ Perfusion : Quantify brain uptake in rodent models via carotid artery infusion and LC-MS analysis of brain homogenates .
- Radiolabeling : Synthesize ¹⁴C/³H-labeled analogs for tissue distribution studies using autoradiography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
